High Electron Mobility in Air-Stable n-Type OFETs: A Quinone Derivative Advantage
A benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDD) derivative demonstrates significantly higher electron mobility in air compared to many standard n-type materials. Its OFET device achieved an electron mobility of >0.1 cm² V⁻¹ s⁻¹ when operated in air, a performance level that often requires vacuum conditions for other n-type semiconductors due to instability from oxygen and moisture [1]. The unsubstituted BDD core confers a deep LUMO level, enabling this air-stability.
| Evidence Dimension | Electron mobility in air (n-type OFET) |
|---|---|
| Target Compound Data | 0.15 cm² V⁻¹ s⁻¹ (vacuum), >0.1 cm² V⁻¹ s⁻¹ (air) |
| Comparator Or Baseline | Typical n-type organic semiconductors (e.g., perylene diimides, naphthalene diimides) often show orders of magnitude lower mobility or require encapsulation for stable air operation |
| Quantified Difference | Maintains >66% of vacuum mobility in ambient air |
| Conditions | Bottom-gate, top-contact OFET device; active layer: quinoidal BDD derivative; measurements performed in vacuum and ambient air |
Why This Matters
This quantifies the compound's potential for fabricating robust, air-stable n-channel OFETs without costly encapsulation, simplifying device manufacturing and broadening application scope.
- [1] Mamada, M., et al. Novel semiconducting quinone for air-stable n-type organic field-effect transistors. ACS Appl. Mater. Interfaces 2010, 2, 5, 1303-1307. View Source
